4-Phenylphthalazin-1(2H)-one
Overview
Description
4-Phenylphthalazin-1(2H)-one, also known as 4-PPO, is an organic compound that belongs to the class of phthalazinones, a group of heterocyclic compounds containing a fused four-membered ring of two nitrogen atoms and two carbon atoms. 4-PPO is a colorless solid that is soluble in polar organic solvents and is used in a variety of scientific research applications.
Scientific Research Applications
Antagonistic Properties in Human A3 Adenosine Receptor
The 2-phenylphthalazin-1(2H)-one (PHTZ) ring system, similar to 4-Phenylphthalazin-1(2H)-one, has been identified as a core skeleton for designing human A3 adenosine receptor (hA3 AR) antagonists. This discovery was driven by its structural similarity to other scaffolds and showed high affinity and selectivity in certain compounds like 2,5-dimethoxyphenylphthalazin-1(2H)-one (Poli et al., 2011).
Multicomponent Synthesis for Biological Activities
The Pd-catalyzed cross-coupling of substituted o-(pseudo)halobenzoates and hydrazines with isocyanide insertion allows straightforward access to diversely substituted 4-aminophthalazin-1(2H)-ones (APOs), which possess promising and diverse biological activities (Vlaar et al., 2013).
Antimicrobial Activity
Certain this compound derivatives have been synthesized to study their antimicrobial activity. This includes the creation of 1,2,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-2,4,6-trimethylphenyl-1(2H)-oxo-phthalazine derivatives (El-Hashash et al., 2012).
Inhibitory Properties in cAMP-specific Phosphodiesterase (PDE4)
A series of 4-aryl-substituted cis-4a,5,8,8a-tetra- and cis-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-ones showed high inhibitory activity toward cAMP-specific phosphodiesterase (PDE4), suggesting their potential in therapeutic applications (Van der Mey et al., 2001).
Use as JAK1 Inhibitors
This compound derivatives have been evaluated as JAK1 inhibitors, representing a novel scaffold for such inhibitors, distinct from previously described JAK1 inhibitors (Norman, 2012).
Synthesis and Reactions for Antimicrobial Activity
Studies on the synthesis and reactions of 4-biphenyl-4-(2H)-phthalazin-1-one derivatives have been conducted, revealing their expected antimicrobial activity, further illustrating the compound's biological significance (Abubshait et al., 2011).
Selective MCH-R1 Antagonism
A series of 4-arylphthalazin-1(2H)-one linked to arylpiperidines were synthesized and evaluated as melanin concentrating hormone receptor 1 (MCH-R1) antagonists, showing the compound's potential in this area (Lim et al., 2012).
Development as PARP-1 Inhibitors
Substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones were developed as potent PARP-1 inhibitors, with significant inhibitory potencies compared to known inhibitors, indicating their therapeutic potential (Wang et al., 2014).
Fluorescent Organic Nanosheets for Metal Ion Detection
A phthalazine derivative-based fluorescent organic nanosheets demonstrated high selectivity and sensitivity for simultaneous recognition of Cr6+ and Mn7+ in aqueous media, highlighting its application in environmental monitoring (Wakshe et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been observed to interact with active residues of ATF4 and NF-kB proteins .
Mode of Action
It is suggested that similar compounds may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
Related compounds have been observed to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is recommended to avoid dust formation and ensure adequate ventilation when handling this compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-phenyl-2H-phthalazin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJLBNVENUPHEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276944 | |
Record name | 4-Phenylphthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661178 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5004-45-5 | |
Record name | 4-Phenylphthalazin-1-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Phenylphthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenyl-1-(2H)-phthalazinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for 4-Phenylphthalazin-1(2H)-one's anti-inflammatory activity?
A1: While the exact target of this compound remains unclear, research suggests it might interact with kinases involved in inflammatory pathways. The molecule contains a =N–NH– fragment, similar to the known JNK inhibitor Dibenzo[cd,g]indazol-6(2H)-one. This structural feature allows for hydrogen bonding with amino acids in kinase ATP-binding pockets []. Though this compound showed weak affinity for JNK itself (IC50 > 100 mM), it effectively inhibited the production of inflammatory cytokines IL-6 and TNF, as well as NF-κB, when stimulated by bacterial LPS []. This suggests its anti-inflammatory activity might stem from targeting a different kinase with a similar ATP-binding pocket structure. Further research is needed to identify this specific target.
Q2: How was this compound synthesized?
A2: this compound was synthesized through a condensation reaction between 4-oxo-4-phenylbutanoic acid and hydrazine hydrate []. The structure of the synthesized compound was confirmed using various spectroscopic methods, including ¹H NMR spectroscopy, IR spectroscopy, and mass spectrometry [].
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